molecular formula C9H9NO3 B8410598 3-(5-Methoxymethyl-furan-2-yl)-3-oxo-propionitrile

3-(5-Methoxymethyl-furan-2-yl)-3-oxo-propionitrile

Cat. No. B8410598
M. Wt: 179.17 g/mol
InChI Key: WMMMBTZOZPFNLY-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

Following the method of Turner and Jacks (J. Org Chem. 1989, 54, 4229), to a stirred solution of 11.4 ml (216 mmol) acetonitrile in 50 ml dry THF under argon at −78° C. was added dropwise 95.0 ml (95.0 mmol) lithium bis(trimethylsilyl)amide solution (1 M in THF) and stirring continued for 30 minutes, after which a solution of 7.34 g (43.1 mmol) 5-methoxymethyl-furan-2-carboxylic acid methyl ester in 20 ml THF was added dropwise and stirring continued while the reaction mixture was allowed to warm slowly to −20° C. over 2 hours. The reaction mixture was then cannulated into a rapidly stirred solution of 1M hydrochloric acid at 0° C. The mixtured was extracted twice with ether and the combined organic phases dried over sodium sulfate and concentrated in vacuo. Chromatography (ethyl acetate) afforded 7.73 g (99%) 3-(5-methoxymethyl-furan-2-yl)-3-oxo-propionitrile as an orange crystalline solid. EI-MS m/e (%): 179 (M+, 23), 148 ([M—OCH3]+, 40), 147 ([M—CH3OH]+, 44), 139 ([M—CH2CN]+, 45), 111 ([M—COCH2CN]+, 100).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C[O:15][C:16]([C:18]1[O:19][C:20]([CH2:23][O:24][CH3:25])=[CH:21][CH:22]=1)=O.Cl>C1COCC1>[CH3:25][O:24][CH2:23][C:20]1[O:19][C:18]([C:16](=[O:15])[CH2:2][C:1]#[N:3])=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
95 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.34 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)COC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
The mixtured was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC1=CC=C(O1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.73 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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